8-Hydroxyquinolinolato-lithium

Descripción general

Descripción

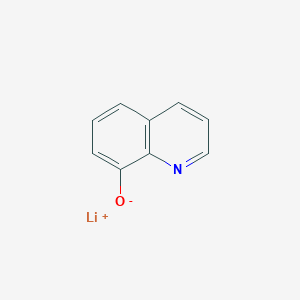

(Quinolin-8-olato)lithium, also known as lithium quinolin-8-olate, is a chemical compound with the molecular formula C9H6LiNO and a molecular weight of 151.09 g/mol . It is a lithium salt of 8-hydroxyquinoline, which is a derivative of quinoline. This compound is known for its applications in various fields, including organic electronics and materials science.

Mecanismo De Acción

- Specifically, Liq facilitates efficient electron injection from the electrode into the ETL, promoting charge transport within the device .

- The downstream effects involve enhanced device stability and performance, especially in tandem OPV devices .

- However, Liq’s thin layer (usually 1-2 nm) ensures efficient electron injection without compromising other device properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Análisis Bioquímico

Biochemical Properties

8-Hydroxyquinolinolato-lithium plays a significant role in biochemical reactions, particularly in organic electronic devices . It is commonly used as an electron injection layer (EIL) material, especially in organic light-emitting diodes (OLEDs) . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate electron injection from the electrode to the electron transport layer .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of organic electronic devices . It influences cell function by facilitating efficient electron injection, which is crucial for the operation of these devices .

Molecular Mechanism

The molecular mechanism of this compound involves the release of Li cation and its reduction to metal Li by the kinetic energy of the metal during evaporation . This process dopes the electron transport layer, facilitating charge extraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to provide stability, particularly to devices exposed to air . Its stability and the changes in its effects over time have been studied by exposing single-stack organic photovoltaic (OPV) devices to different degradation conditions .

Metabolic Pathways

It is known that the compound plays a significant role in the electron transport layer of organic electronic devices .

Transport and Distribution

This compound is distributed within cells and tissues as part of the interconnection layer system in tandem organic photovoltaic devices . It interacts with other components such as aluminum and MoO3 to produce these devices .

Subcellular Localization

In the context of organic electronic devices, it is typically found in the electron injection layer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (quinolin-8-olato)lithium typically involves the reaction of 8-hydroxyquinoline with lithium hydride in a suitable solvent such as methylene chloride. The reaction is carried out at a controlled temperature of around 20±5°C . The general reaction can be represented as follows:

C9H7NO+LiH→C9H6LiNO+H2

Industrial Production Methods

Industrial production of (quinolin-8-olato)lithium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings to achieve consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(Quinolin-8-olato)lithium undergoes various types of chemical reactions, including:

Chelation: It forms chelates with metal ions, which is useful in coordination chemistry.

Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions with (quinolin-8-olato)lithium include metal salts, organic solvents, and bases. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and moisture interference.

Major Products

The major products formed from reactions involving (quinolin-8-olato)lithium depend on the specific reaction conditions and reagents used. For example, chelation reactions with metal ions can produce metal-quinolin-8-olate complexes .

Aplicaciones Científicas De Investigación

Organic Electronics

Electron Injection Layer in OLEDs

One of the primary applications of 8-hydroxyquinolinolato-lithium is as an electron injection layer (EIL) in organic light-emitting diodes (OLEDs). The compound enhances the efficiency and stability of OLED devices by facilitating electron transport from the cathode to the emissive layer.

-

Performance Metrics :

Parameter Value Max Current Efficiency 43.76 cd/A Max Power Efficiency 21.4 lm/W Max External Quantum Efficiency (EQE) 23.4%

The use of Liq in OLEDs allows for thinner layers (1-2 nm), which reduces driving voltage and improves device longevity .

Case Study: Enhanced Device Performance

A study demonstrated that incorporating ultrathin Liq interlayers significantly improved the operational stability of light-emitting diodes, showcasing its potential in next-generation display technologies .

Materials Science

Development of Functional Materials

Liq is also being explored for its role in developing novel materials with unique properties such as tunable elasticity and self-healing capabilities. These materials have potential applications in:

- Artificial Muscles

- Microfluidic Devices

- Photonics

The ability to manipulate the physical properties of Liq-based materials opens avenues for innovation in soft matter physics and engineering applications .

Biomedical Applications

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves chelating essential metal ions necessary for bacterial growth, thus inhibiting proliferation.

-

Potential Uses :

- Treatment of bacterial infections

- Development of antibacterial coatings for medical devices

Studies suggest that Liq's ability to modulate metal ion homeostasis may also have implications for treating neurodegenerative diseases, further expanding its biomedical relevance .

Biosensing Applications

Liq has shown promise in the field of biosensing due to its ability to interact with biomolecules. Researchers are investigating its use in sensors for:

- Detection of Specific Proteins

- DNA Sequencing

- Pathogen Identification

These sensors can operate without additional labeling, simplifying detection processes and enhancing sensitivity.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Electronics | EIL in OLEDs | Enhanced efficiency and stability |

| Materials Science | Functional materials | Tunable properties for advanced applications |

| Biomedical Applications | Antibacterial agent | Inhibition of bacterial growth |

| Biosensing | Detection sensors | Label-free detection |

Comparación Con Compuestos Similares

Similar Compounds

Aluminum tris(8-hydroxyquinoline) (AlQ3): Widely used in OLEDs as an electron transport and emitting material.

Zinc bis(8-hydroxyquinoline) (ZnQ2): Used in organic electronics for similar applications as (quinolin-8-olato)lithium.

Uniqueness

(Quinolin-8-olato)lithium is unique due to its specific coordination properties and its ability to enhance electron injection in OLEDs. Its lithium ion provides distinct electrochemical properties compared to other metal ions like aluminum and zinc, making it valuable in specific applications .

Actividad Biológica

8-Hydroxyquinolinolato-lithium (LiQ) is a lithium salt derived from 8-hydroxyquinoline, recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and materials science. This article provides a comprehensive overview of the biological activity of LiQ, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C₉H₆LiNO

- CAS Number : 850918-68-2

- Appearance : Light yellow powder

- Melting Point : 366-368 °C

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with lithium metal or lithium ammonia solution, resulting in the formation of the lithium salt, which can be purified through crystallization.

Chelation Activity

LiQ exhibits significant biological activity primarily through its chelation properties. It binds to essential metal ions, such as zinc and iron, which are crucial for bacterial growth. By sequestering these ions, LiQ inhibits the proliferation of bacteria, making it a potential antibacterial agent .

Interaction with Cellular Components

LiQ influences various biochemical pathways by interacting with enzymes and proteins. Its ability to modulate metal ion homeostasis is particularly relevant in the context of neurodegenerative diseases, where dysregulation of metal ions is implicated.

Antibacterial Activity

Research indicates that LiQ has notable antibacterial properties. In laboratory studies, it has shown effectiveness against several bacterial strains by disrupting their metal ion balance, which is vital for their metabolic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

Neuroprotective Effects

LiQ has been investigated for its potential neuroprotective effects. Studies suggest that it may help mitigate oxidative stress in neuronal cells by stabilizing metal ions that can catalyze harmful reactions .

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study evaluated the antibacterial efficacy of LiQ against common pathogens. Results indicated that LiQ significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for infections caused by resistant strains. -

Neurodegenerative Disease Model :

In a model of Alzheimer's disease, LiQ administration led to improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls. This suggests its role in modulating metal ion homeostasis within the brain.

Propiedades

IUPAC Name |

lithium;quinolin-8-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHFBFXXYOQXMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180035 | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25387-93-3, 850918-68-2 | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-8-olato)lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinolinolato-lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of 8-hydroxyquinolinolato-lithium in OLED devices?

A1: this compound primarily serves as an electron injection/transport material and an interface modifier in OLED devices []. Its ability to reduce the work function of electrodes like aluminum enhances electron injection from the cathode into the emissive layer of the device, improving its overall efficiency.

Q2: How does the performance of this compound compare to other commonly used electron injection materials like LiF?

A2: Research suggests that this compound demonstrates comparable effectiveness to LiF in enhancing the efficiency of OLED devices []. When used as a thin interface layer between the emissive layer (e.g., Alq3) and the aluminum cathode, it significantly improves device characteristics, similar to the improvements observed with LiF.

Q3: What are the potential advantages of using this compound in inverted OLED structures?

A4: While the provided research doesn't directly compare its performance in inverted vs conventional OLED structures, its ability to reduce work function [] suggests it could be beneficial in inverted architectures. By lowering the work function of the bottom electrode, it could facilitate efficient electron injection in inverted OLEDs where the cathode is deposited first.

Q4: Are there any studies investigating the impact of surface contaminants on the performance of this compound in OLEDs?

A5: Yes, at least one study has explored the "Effects of Surface Contaminants on Interface Dipole Formation of this compound Layer" []. Although the abstract doesn't detail specific findings, it highlights the importance of understanding how surface conditions can influence the electronic properties and performance of this compound in OLED devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.